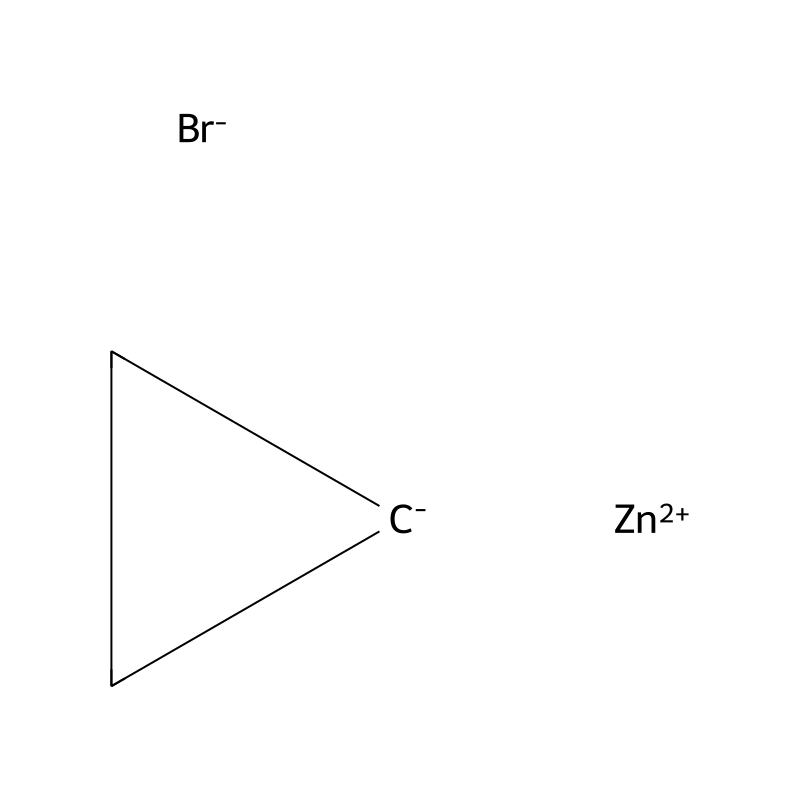

Cyclopropylzinc bromide, 0.50 M in THF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Carbometalation Reactions

Cyclopropylzinc bromide functions as a nucleophilic carbene precursor, readily participating in carbometalation reactions. These reactions involve the insertion of a cyclopropane ring onto a carbon-carbon or carbon-heteroatom bond. This versatile tool allows for the introduction of the cyclopropyl moiety into organic molecules, leading to the synthesis of complex and diverse structures with unique properties [].

For instance, cyclopropylzinc bromide can be employed in the Negishi coupling reaction, a powerful method for constructing carbon-carbon bonds. By reacting with organic electrophiles in the presence of a palladium catalyst, cyclopropylzinc bromide enables the formation of new C-C bonds containing the cyclopropyl group [].

Ring-Opening Reactions

Cyclopropylzinc bromide can act as a ring-opening reagent for specific strained cyclic systems. The cyclopropane ring within the molecule readily undergoes cleavage under appropriate conditions, leading to the formation of new carbon-carbon bonds. This property makes it useful for synthesizing various functionalized molecules with complex ring structures [].

Cyclopropylzinc bromide is an organozinc compound with the chemical formula CHBrZn, typically prepared as a 0.50 M solution in tetrahydrofuran (THF). This compound features a cyclopropyl group bonded to a zinc atom, which is further coordinated with bromine. The unique structure of cyclopropylzinc bromide allows it to participate in various

CpZnBr is a flammable and air-sensitive compound. It should be handled with proper precautions in a fume hood under inert atmosphere. Contact with skin or eyes can cause irritation. It is also important to avoid exposure to moisture as it can decompose upon contact, releasing flammable hydrogen gas [].

Cyclopropylzinc bromide is known for its utility in cross-coupling reactions, particularly the Negishi coupling. In these reactions, it can react with aryl halides to form functionalized cyclopropane derivatives. The general reaction scheme can be represented as:

where R is an aryl or alkenyl group and X is a halide (bromine or iodine). The compound also participates in stereoselective carbon-carbon bond-forming reactions, demonstrating high selectivity for the trans-adducts in certain conditions .

Cyclopropylzinc bromide can be synthesized using several methods:

- Direct Reaction: Cyclopropylmagnesium bromide can be reacted with zinc bromide to yield cyclopropylzinc bromide.

- Cyclopropanation: A one-pot synthesis approach involves treating 1-alkynes with zinc reagents to generate cyclopropyl compounds directly from alkenes .

- Negishi Cross-Coupling: Cyclopropylzinc bromide can also be generated in situ during Negishi coupling reactions by reacting zinc metal with cyclopropyl halides .

Cyclopropylzinc bromide is predominantly used in organic synthesis, notably:

- Cross-Coupling Reactions: It facilitates the formation of carbon-carbon bonds by coupling with various electrophiles.

- Synthesis of Cyclopropane Derivatives: It aids in creating functionalized cyclopropanes that have applications in pharmaceuticals and materials science.

- Stereoselective Reactions: Its ability to form stereoselective products makes it valuable for synthesizing complex molecules .

The interaction studies of cyclopropylzinc bromide primarily focus on its reactivity with electrophiles and its behavior under various reaction conditions. It has been shown to react vigorously with water, necessitating careful handling under anhydrous conditions. The reactivity profile indicates that it can engage in various nucleophilic substitution reactions, making it a versatile reagent in synthetic organic chemistry .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with cyclopropylzinc bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Reactions | Unique Features |

|---|---|---|---|

| Cyclobutylzinc bromide | Four-membered ring | Similar cross-coupling reactions | Smaller ring size affects reactivity |

| Cyclohexylzinc bromide | Six-membered ring | Cross-coupling and nucleophilic substitutions | Larger size may lead to different selectivity |

| Ethylzinc bromide | Aliphatic | Widely used in various coupling reactions | More stable but less reactive than cyclopropyl derivatives |

Cyclopropylzinc bromide stands out due to its small ring size and unique strain, leading to distinctive reactivity patterns not observed in larger cyclic or aliphatic analogs .

The historical development of organozinc chemistry traces its origins to the pioneering work of Edward Frankland in 1848, who prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking achievement marked the beginning of organometallic chemistry and established organozinc compounds as among the first organometallic reagents ever synthesized. Frankland's initial synthesis involved a reaction that produced a volatile, colorless liquid that spontaneously combusted upon contact with air, demonstrating both the reactivity and challenges associated with organozinc compounds.

The synthetic methodology developed by Frankland involved the direct reaction of organic halides with zinc metal, a process that required zinc activation to facilitate the redox reaction. The original preparation utilized zinc-copper couple as a source of reactive zinc, establishing a precedent for the activation procedures that remain essential in contemporary organozinc synthesis. Frankland's work demonstrated that organozinc compounds could be prepared through the reaction: 2 EtI + 2 Zn⁰ → Et₂Zn + ZnI₂, where ethyl iodide reacts with metallic zinc to produce diethylzinc and zinc iodide.

The historical significance of Frankland's discovery extended beyond the mere preparation of organozinc compounds. His work established fundamental principles of organometallic chemistry and demonstrated the potential for carbon-zinc bond formation. The development of organozinc chemistry in the nineteenth century laid the groundwork for subsequent advances in organometallic synthesis, including the development of Grignard reagents and organolithium compounds that would follow decades later.

Modern developments in organozinc chemistry have built upon Frankland's foundational work through the introduction of more sophisticated activation methods and improved synthetic protocols. The development of Rieke zinc, produced by in situ reduction of zinc chloride with potassium, represents a significant advancement in zinc activation technology. This activated form of zinc has proven particularly useful for reactions such as Negishi coupling and other palladium-catalyzed cross-coupling reactions.

The evolution of organozinc chemistry has been characterized by continuous improvements in synthetic methodology and expanding applications in organic synthesis. Contemporary approaches to organozinc synthesis include continuous flow methodologies that overcome traditional limitations related to instability, exothermicity, and water sensitivity. These modern synthetic approaches have enabled the scalable production of organozinc reagents with reproducible concentrations and improved handling characteristics.

The preparation of functionalized organozinc reagents has been revolutionized through the development of direct metal insertion protocols that allow the incorporation of various functional groups. Rieke zinc demonstrates remarkable functional group tolerance, reacting directly with bromides or chlorides while accommodating sensitive groups such as nitriles, esters, amides, ethers, sulfides, and ketones. This functional group compatibility represents a significant advantage over traditional metathesis approaches that required organolithium or Grignard reagents as precursors.

Structural and Electronic Characteristics of Cyclopropane-Containing Organometallics

The structural characteristics of cyclopropylzinc bromide are fundamentally influenced by the unique properties of the cyclopropane ring system, which imparts distinctive electronic and geometric features to the organometallic compound. Cyclopropane represents the most strained of all cyclic alkanes, with its triangular structure requiring bond angles of 60° between carbon-carbon covalent bonds, a significant deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint results in substantial angle strain and contributes to the unique reactivity profile of cyclopropane-containing compounds.

The bonding in cyclopropane is characterized by the formation of bent bonds, a specialized type of chemical bonding where the ordinary hybridization state of carbon atoms is modified to accommodate the strained molecular geometry. In cyclopropane, the carbon atoms cannot achieve standard sp³ hybridization with normal tetrahedral angles, necessitating increased p-character in the hybridization (approaching sp⁵) to accommodate the 60° bond angles. This modification in hybridization simultaneously strengthens the carbon-hydrogen bonds through increased s-character while weakening the carbon-carbon bonds.

The electronic structure of cyclopropane exhibits several distinctive features that distinguish it from unstrained alkanes. The carbon-carbon bond lengths in cyclopropane are shortened to 151 picometers compared to 153-155 picometers in normal alkanes, reflecting the structural constraints imposed by the ring geometry. Despite their shortened length, the carbon-carbon bonds in cyclopropane are significantly weakened, with bond dissociation energies reduced by approximately 34 kilocalories per mole compared to ordinary carbon-carbon bonds.

The molecular orbital description of cyclopropane bonding involves the concept of maximum electron density displacement from the internuclear axis, giving rise to the terminology "bent bonds". In this model, the interorbital angle in cyclopropane is measured at 104°, representing the angle between the orbital lobes that participate in bonding. This geometric arrangement can be experimentally observed through X-ray diffraction studies of cyclopropane derivatives, which demonstrate deformation density outside the line of centers between carbon atoms.

Physical property data for cyclopropylzinc bromide reflect both the characteristics of the cyclopropane ring and the influence of the organozinc functionality. The compound is typically supplied as a 0.50 molar solution in tetrahydrofuran with specific physical characteristics that are summarized in the following table:

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₃H₅BrZn | - |

| Molecular Weight | 186.36 | g/mol |

| Density | 0.969 | g/mL at 25°C |

| Flash Point | -17 | °C |

| Physical State | Solution in tetrahydrofuran | - |

| Concentration | 0.30-0.60 | Molar |

| Appearance | Yellow to light brown to black solution | - |

The structural characteristics of cyclopropylzinc bromide encompass both the strained three-membered ring and the organozinc functionality. The compound consists of a cyclopropyl group directly bonded to a zinc atom, which is further coordinated to a bromide ion. This arrangement creates a structure where zinc serves as a bridge between the organic cyclopropyl group and the inorganic bromide, resulting in a heteroleptic organozinc compound of the type RZnX.

The electronic properties of cyclopropylzinc bromide are influenced by the electron-withdrawing nature of the zinc-bromide functionality and the unique electronic characteristics of the cyclopropane ring. The zinc-carbon bond in organozinc compounds is less polarized than corresponding bonds in organolithium or organomagnesium compounds, contributing to the moderate reactivity that characterizes organozinc reagents. This reduced polarization allows organozinc compounds to exhibit higher functional group tolerance compared to more reactive organometallic reagents.

The cyclopropyl group in cyclopropylzinc bromide retains the characteristic ring strain of the parent cyclopropane system, contributing to the reactivity of the compound in various chemical transformations. The combination of ring strain in the cyclopropyl group with the nucleophilic character of the zinc-carbon bond creates opportunities for unique synthetic applications, particularly in carbon-carbon bond-forming reactions.

The stability of cyclopropylzinc bromide solutions in tetrahydrofuran reflects the coordinating ability of the solvent and the relatively moderate reactivity of organozinc compounds. The use of tetrahydrofuran as solvent provides stabilization through coordination to the zinc center while maintaining the reactivity necessary for synthetic applications. The solution formulation allows for convenient handling and storage under inert atmosphere conditions, addressing the air and moisture sensitivity characteristic of organometallic reagents.

The preparation of cyclopropylzinc bromide, particularly as a 0.50 M solution in tetrahydrofuran, represents a critical area of organometallic chemistry with significant implications for organic synthesis. This section examines three primary synthetic approaches that have emerged as the most effective methodologies for accessing this important organozinc reagent.

Direct Cyclopropanation of Alkenylzinc Intermediates

The direct cyclopropanation of alkenylzinc intermediates represents one of the most efficient and stereoselective approaches for preparing cyclopropylzinc bromide derivatives [1]. This methodology exploits the unique reactivity of alkenylzinc species toward zinc carbenoid intermediates, enabling the formation of the three-membered ring while maintaining the organometallic functionality.

Mechanistic Foundation and Reaction Pathway

The fundamental mechanism involves the generation of an alkenylzinc intermediate, typically prepared through hydrozirconation of terminal alkynes followed by transmetallation with zinc bromide or direct insertion of zinc into vinyl halides [2]. The key step involves treatment of the alkenylzinc species with iodomethylzinc iodide or related zinc carbenoid sources under carefully controlled conditions [1].

The reaction proceeds through a concerted cyclopropanation mechanism, wherein the zinc carbenoid approaches the carbon-carbon double bond of the alkenylzinc intermediate in a stereospecific manner. The presence of the zinc substituent provides both electronic activation of the alkene and steric control over the approach of the carbenoid species [3]. This dual activation results in excellent diastereoselectivity, typically exceeding 95:5 ratios for most substrates [2].

Reaction Conditions and Optimization

Optimal reaction conditions have been established through extensive studies by multiple research groups [1] [2]. The cyclopropanation is typically performed in tetrahydrofuran at temperatures ranging from -85°C to room temperature, with most reactions requiring 2-4 hours for completion. The use of copper catalysts, particularly copper cyanide with lithium chloride (CuCN·2LiCl), significantly enhances both the reaction rate and selectivity [2].

Temperature control is crucial for achieving high selectivity. Lower temperatures (-85°C to 0°C) generally provide superior diastereoselectivity, while reactions conducted at elevated temperatures may lead to competing side reactions or erosion of stereochemical control [1]. The solvent choice is equally important, with tetrahydrofuran providing optimal solvation of the organozinc species while maintaining their reactivity.

Substrate Scope and Limitations

The methodology demonstrates remarkable tolerance for various functional groups commonly encountered in organic synthesis. Esters, ethers, and nitriles are well-tolerated under the reaction conditions, making this approach particularly valuable for the preparation of highly functionalized cyclopropylzinc derivatives [2]. Primary alkenylzinc bromides generally provide the highest yields (85-95%), while secondary and trisubstituted variants show somewhat reduced efficiency due to increased steric hindrance [1].

The reaction exhibits excellent compatibility with aromatic substituents, allowing for the preparation of aryl-substituted cyclopropylzinc bromides with high efficiency [2]. However, certain electron-withdrawing groups may require modified conditions or alternative carbenoid sources to achieve optimal results.

Stereochemical Considerations

One of the most significant advantages of this methodology is its exceptional stereochemical control [1]. The reaction proceeds with high stereospecificity, typically maintaining greater than 90% retention of the original alkene geometry in the resulting cyclopropane product [2]. This stereospecificity arises from the concerted nature of the cyclopropanation mechanism and the directing effects of the organozinc substituent.

For substrates bearing multiple stereocenters, the reaction generally proceeds with excellent facial selectivity, allowing for the controlled synthesis of complex cyclopropylzinc derivatives with defined stereochemistry [1]. The ability to predict and control the stereochemical outcome makes this methodology particularly valuable in target-oriented synthesis.

Rieke Zinc-Mediated Halogen-Zinc Exchange Reactions

Rieke zinc-mediated halogen-zinc exchange reactions provide an alternative and highly effective approach for preparing cyclopropylzinc bromide from readily available cyclopropyl halide precursors [4] [5]. This methodology leverages the enhanced reactivity of Rieke zinc, a highly activated form of metallic zinc, to facilitate rapid and efficient metal-halogen exchange under mild conditions.

Rieke Zinc Preparation and Characterization

Rieke zinc is typically prepared through the lithium naphthalenide reduction of zinc chloride in tetrahydrofuran [6]. The resulting zinc metal exhibits dramatically enhanced reactivity compared to commercial zinc powder due to its finely divided nature and high surface area [5]. Recent improvements in Rieke zinc preparation have focused on achieving reproducible batch-to-batch consistency, which has historically been a limitation of this methodology [6].

The presence of benzothiophene during the preparation process has been identified as crucial for preventing zinc particle agglomeration and maintaining optimal reactivity [6]. Approximately 3 mol% benzothiophene relative to zinc chloride provides the ideal balance between particle size control and reactivity [6]. The resulting Rieke zinc demonstrates exceptional ability to insert into carbon-halogen bonds that are typically unreactive toward conventional zinc metal.

Reaction Mechanism and Kinetics

The halogen-zinc exchange mechanism involves direct insertion of Rieke zinc into the carbon-halogen bond of cyclopropyl bromide substrates [4]. Unlike conventional organometallic exchange reactions that may proceed through radical intermediates, the Rieke zinc insertion appears to follow a concerted pathway that preserves stereochemical integrity [5].

Kinetic studies have revealed that the presence of lithium chloride in the reaction medium significantly accelerates the exchange process [5]. The rate enhancement observed with lithium chloride-containing supernatants suggests that soluble lithium salts play a crucial role in facilitating the exchange reaction, possibly through the formation of more reactive zincate species [5].

Substrate Scope and Functional Group Tolerance

Rieke zinc-mediated exchange reactions demonstrate exceptional functional group tolerance, accommodating substrates containing amides, aldehydes, esters, and nitriles [4]. Primary cyclopropyl bromides typically undergo exchange most readily, with conversion rates of 90-98% achieved within 1-2 hours at 0°C [4]. Secondary cyclopropyl bromides require slightly more forcing conditions but still provide good to excellent conversion rates (85-95%) when treated with Rieke zinc in the presence of lithium chloride at -20°C [4].

The methodology shows particular utility for substrates that are challenging for other exchange protocols. Highly functionalized cyclopropyl bromides bearing multiple electron-withdrawing groups or sensitive functionalities can be successfully converted to the corresponding organozinc species under these mild conditions [4].

Temperature and Solvent Effects

Reaction temperature plays a critical role in determining both the efficiency and selectivity of the exchange process [4]. Optimal conditions typically involve temperatures ranging from -40°C to room temperature, depending on the substrate reactivity and desired selectivity. Lower temperatures generally provide better control over competing side reactions but may require extended reaction times [4].

Tetrahydrofuran serves as the optimal solvent for these transformations, providing appropriate solvation for both the substrate and the resulting organozinc product [4]. The coordinating ability of tetrahydrofuran helps stabilize the cyclopropylzinc bromide product, extending its useful lifetime and improving overall reaction efficiency.

Product Stability and Handling

The cyclopropylzinc bromide products generated through Rieke zinc exchange typically exhibit good stability when maintained under inert atmosphere conditions [4]. Primary cyclopropylzinc derivatives generally show high stability (>24 hours at 0°C), while secondary variants may require more careful handling due to increased susceptibility to decomposition [4].

The stability of these organozinc reagents can be enhanced through the addition of coordinating ligands or by maintaining them as concentrated solutions in tetrahydrofuran [4]. Proper storage under argon or nitrogen atmosphere and exclusion of moisture are essential for preserving reagent quality over extended periods.

One-Pot Synthesis from Alkynyl Precursors

The one-pot synthesis of cyclopropylzinc bromide from alkynyl precursors represents a particularly atom-economical and operationally convenient approach to this important class of organometallic reagents [1] [7]. This methodology combines the hydrozirconation of alkynes with subsequent cyclopropanation and zinc incorporation in a single reaction sequence, eliminating the need for isolation of intermediate species.

Hydrozirconation-Cyclopropanation Sequence

The reaction sequence begins with the hydrozirconation of terminal alkynes using zirconocene chloride hydride or related zirconium complexes [1]. This step proceeds with excellent regioselectivity, placing the zirconium at the terminal position and generating a 1-alkenylzirconium intermediate. The hydrozirconation is typically performed in tetrahydrofuran at room temperature and reaches completion within 1-2 hours for most substrates [1].

Following hydrozirconation, the alkenylzirconium intermediate undergoes direct treatment with iodomethylzinc iodide or related carbenoid sources [1]. The cyclopropanation proceeds through the same mechanistic pathway described in Section 3.1, but benefits from the enhanced reactivity of the alkenylzirconium species compared to the corresponding alkenylzinc intermediates.

Transmetallation and Product Formation

The final step involves transmetallation of the cyclopropylzirconium intermediate to zinc, typically accomplished through treatment with zinc bromide or related zinc salts [1]. This transmetallation proceeds rapidly and quantitatively under the reaction conditions, providing the desired cyclopropylzinc bromide product directly in the reaction mixture.

The one-pot nature of this transformation offers significant practical advantages, including reduced material handling, elimination of purification steps for intermediates, and improved overall efficiency [1]. The methodology is particularly well-suited for the preparation of cyclopropylzinc bromide derivatives that might be unstable or difficult to isolate as discrete intermediates.

Substrate Scope and Regioselectivity

Terminal alkynes represent the optimal substrates for this transformation, providing cyclopropylzinc bromide products in yields ranging from 65-78% [1]. The methodology demonstrates good tolerance for various substituents, including aromatic rings, alkyl chains, and protected heteroatoms. Phenylacetylene derivatives are particularly effective substrates, often providing yields in the upper end of this range [1].

Internal alkynes present both opportunities and challenges for this methodology [1]. Symmetrical internal alkynes can provide good results with perfect regioselectivity, but yields are generally lower (45-65%) due to increased steric hindrance during the cyclopropanation step [1]. Unsymmetrical internal alkynes show variable regioselectivity (typically 3:1 to 8:1 ratios), limiting their utility for applications requiring high regiochemical purity [1].

Functional Group Compatibility

The one-pot methodology demonstrates remarkable functional group tolerance, accommodating substrates bearing esters, ethers, protected alcohols, and aromatic substituents [1]. Propargyl alcohol derivatives are particularly effective substrates, often providing yields of 70-85% due to favorable electronic effects [1]. However, substrates containing strong electron-withdrawing groups may require modified conditions or alternative carbenoid sources.

The compatibility with ester functionalities is generally good (55-72% yields for alkynyl ester substrates), although some competing reactions may occur under certain conditions [1]. Careful optimization of reaction conditions, particularly temperature and carbenoid stoichiometry, can minimize these side reactions and improve overall efficiency.

Mechanistic Considerations and Limitations

The one-pot methodology faces several inherent limitations that must be considered when selecting this approach [1]. Moisture sensitivity represents a significant challenge, as the zirconium and zinc species are highly susceptible to hydrolysis. Rigorous exclusion of water and use of carefully dried solvents are essential for achieving optimal results [1].

Competing elimination reactions can occur with certain substrate types, particularly those bearing β-hydrogen atoms in sensitive positions [1]. This limitation is most pronounced with propargyl alcohol derivatives and related substrates, although careful temperature control can minimize these side reactions in many cases.